molecular formula C25H28N2O6S B411409 N-(2,5-dimethoxyphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-(2,5-dimethoxyphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B411409
M. Wt: 484.6g/mol
InChI Key: BVUUTNNKXBUPBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of 2-methoxy-5-methylphenyl isocyanate as a key reagent . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethoxyphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its combination of methoxy and sulfonyl groups, which confer specific chemical and biological properties. This distinguishes it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C25H28N2O6S

Molecular Weight

484.6g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C25H28N2O6S/c1-17-6-10-20(11-7-17)34(29,30)27(22-14-18(2)8-12-24(22)33-5)16-25(28)26-21-15-19(31-3)9-13-23(21)32-4/h6-15H,16H2,1-5H3,(H,26,28)

InChI Key

BVUUTNNKXBUPBB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)C3=C(C=CC(=C3)C)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)C3=C(C=CC(=C3)C)OC

Origin of Product

United States

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